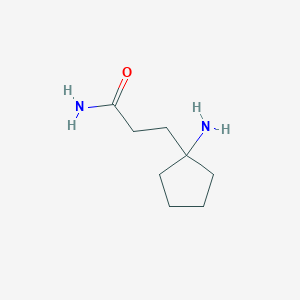
1-Aminocyclopentanepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminocyclopentanepropanamide is an organic compound with the molecular formula C8H16N2O It belongs to the class of primary carboxylic acid amides, which are characterized by the presence of a carboxamide group (RC(=O)NH2)
Preparation Methods
The synthesis of 1-Aminocyclopentanepropanamide can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Aminocyclopentanepropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
1-Aminocyclopentanepropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Aminocyclopentanepropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For instance, the compound may inhibit specific enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
1-Aminocyclopentanepropanamide can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator and its use in medicinal chemistry.
Propionamide: Another primary carboxylic acid amide with different applications and properties.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which distinguish it from other related compounds .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-(1-aminocyclopentyl)propanamide |
InChI |
InChI=1S/C8H16N2O/c9-7(11)3-6-8(10)4-1-2-5-8/h1-6,10H2,(H2,9,11) |
InChI Key |
WRTALBMDEROQPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


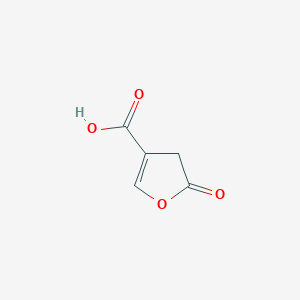
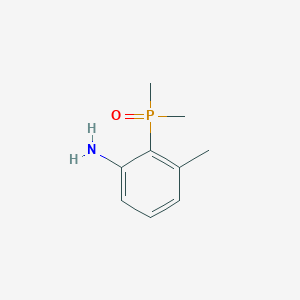

![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)

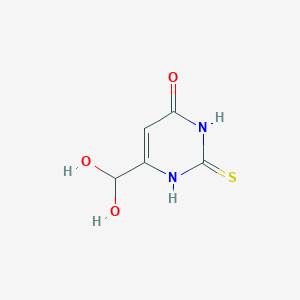
![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
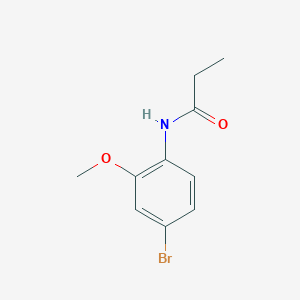

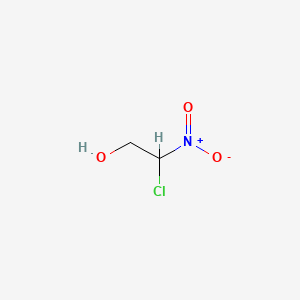
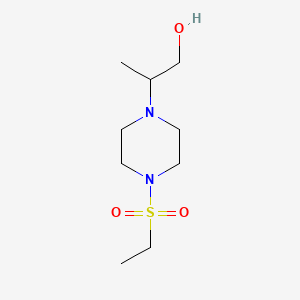

![6-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13923517.png)
